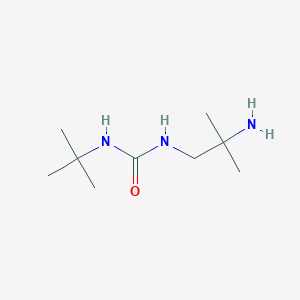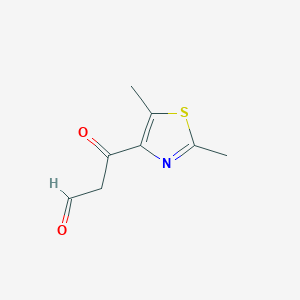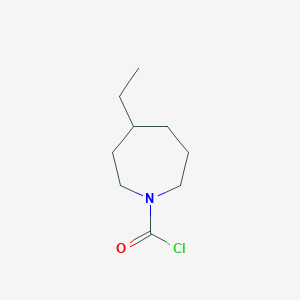
4-Ethylazepane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylazepane-1-carbonyl chloride is an organic compound with the molecular formula C9H16ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive carbonyl chloride group.
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethylazepane-1-carbonyl chloride can be synthesized through the reaction of 4-ethylazepane with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product, which is essential for its application in pharmaceutical synthesis.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethylazepane-1-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to 4-ethylazepane-1-methanol using reducing agents such as lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: This reaction is usually performed in an aqueous medium at ambient temperature.
Reduction: Lithium aluminium hydride is used in anhydrous ether at low temperatures.
Major Products Formed:
Substitution Reactions: Products include various amides, esters, and thioesters.
Hydrolysis: The major product is 4-ethylazepane-1-carboxylic acid.
Reduction: The major product is 4-ethylazepane-1-methanol.
科学研究应用
4-Ethylazepane-1-carbonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-ethylazepane-1-carbonyl chloride primarily involves its reactive carbonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
相似化合物的比较
- 4-Methylazepane-1-carbonyl chloride
- 4-Propylazepane-1-carbonyl chloride
- 4-Butylazepane-1-carbonyl chloride
Comparison: 4-Ethylazepane-1-carbonyl chloride is unique due to its specific ethyl substituent, which can influence its reactivity and the properties of its derivatives. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H16ClNO |
|---|---|
分子量 |
189.68 g/mol |
IUPAC 名称 |
4-ethylazepane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-2-8-4-3-6-11(7-5-8)9(10)12/h8H,2-7H2,1H3 |
InChI 键 |
FVPVFNQQGAENHG-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCN(CC1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)
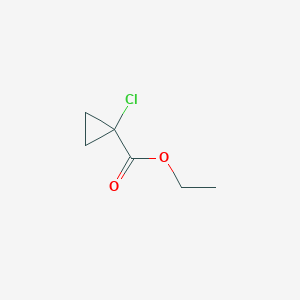
![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)


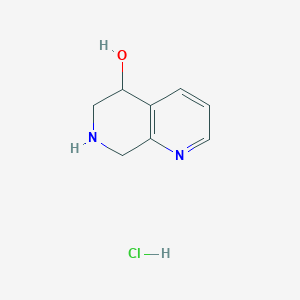
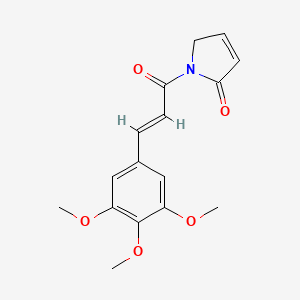
![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)

